molecular formula C8H6ClN3 B2814887 7-Chloroquinoxalin-2-amine CAS No. 2427-70-5

7-Chloroquinoxalin-2-amine

Cat. No.: B2814887
CAS No.: 2427-70-5
M. Wt: 179.61
InChI Key: YQUJKPWSJHLFEU-UHFFFAOYSA-N
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Description

7-Chloroquinoxalin-2-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse pharmacological activities and are used in various pharmaceutical and industrial applications. The compound’s structure consists of a quinoxaline ring with a chlorine atom at the 7th position and an amino group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoxalin-2-amine typically involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of palladium acetate (Pd(OAc)₂), sodium acetate (NaOAc), and potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO). This method yields pyrrolo[2,3-b]quinoxalines in high reaction yields (65-92%) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of green chemistry principles and transition metal-catalyzed reactions are common approaches in the synthesis of quinoxaline derivatives .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroquinoxalin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Various amine derivatives.

    Substitution: Substituted quinoxaline derivatives with different functional groups.

Scientific Research Applications

7-Chloroquinoxalin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloroquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives have been shown to inhibit enzymes such as DNA-topoisomerase-II, which is crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison: 7-Chloroquinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoxaline derivatives, it exhibits a unique combination of antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

7-chloroquinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUJKPWSJHLFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At T=120° C., 30.0 g (60.0 mmol) of 2,7-dichloroquinoxaline are stirred in 400 ml of NH3/MeOH (w=22%) for 16 hours. The mixture is then evaporated to dryness under reduced pressure, and the residue is taken up in 250 ml of dichloromethane and 250 ml of water. After phase separation, the organic phase is then washed with 250 ml of water and dried over sodium sulphate, and the solvent is removed under membrane pump vacuum. The residue obtained is purified by column chromatography on silica gel (ethyl acetate/petroleum ether=1:5; silica gel: 200-300 mesh), which gives 10.5 g of 7-chloroquinoxalin-2-ylamine (yield 98%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

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